molecular formula C4H4BrNO2 B6241100 4-amino-3-bromo-2,5-dihydrofuran-2-one CAS No. 1422514-56-4

4-amino-3-bromo-2,5-dihydrofuran-2-one

Cat. No.: B6241100
CAS No.: 1422514-56-4
M. Wt: 177.98 g/mol
InChI Key: ODTCBTZAILQPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-bromo-2,5-dihydrofuran-2-one is a functionalized lactone building block designed for pharmaceutical and medicinal chemistry research. This compound features a reactive bromo substituent and an amino group on a dihydrofuran-2-one scaffold, making it a versatile intermediate for constructing more complex molecules. The dihydrofuran-2-one (also known as γ-butyrolactone or GBL) core is recognized as a privileged structure in drug discovery, present in various ligands for central nervous system (CNS) targets . This reagent is of particular interest in the search for new therapeutic agents. Derivatives of dihydrofuran-2-one have demonstrated significant anticonvulsant and analgesic activities in preclinical studies . Researchers utilize such brominated intermediates to introduce the lactone moiety into potential drug candidates through reactions with various nucleophiles, such as amines and phenols . The structural features of this compound make it a valuable synthon for developing molecules that may act on the GABAergic system or exhibit antioxidant properties . Its applications extend to serving as a key precursor in the synthesis of biologically active heterocyclic compounds . Please note: All information presented is based on the chemical class and related structures. The specific properties and applications for this exact compound should be further investigated. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1422514-56-4

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

3-amino-4-bromo-2H-furan-5-one

InChI

InChI=1S/C4H4BrNO2/c5-3-2(6)1-8-4(3)7/h1,6H2

InChI Key

ODTCBTZAILQPHO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)Br)N

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Amino 3 Bromo 2,5 Dihydrofuran 2 One and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Dihydrofuranone Core

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the target structure, 4-amino-3-bromo-2,5-dihydrofuran-2-one, the most logical disconnections are the carbon-halogen and carbon-nitrogen bonds, as these are often formed via substitution reactions. amazonaws.com

The primary retrosynthetic disconnections are:

C4-N Bond: Disconnecting the amine at the C4 position via a nucleophilic substitution pathway points to a 3,4-dihalogenated furanone as a key intermediate. This approach simplifies the target molecule to a more fundamental precursor.

C3-Br Bond: A disconnection of the bromide at the C3 position suggests a precursor that could be selectively brominated.

Following this logic, a highly valuable precursor is 3,4-dibromo-5-hydroxy-2(5H)-furanone, also known as mucobromic acid. nih.gov This intermediate already contains the necessary furanone core and the bromine atom at one of the desired positions, simplifying the subsequent synthetic steps. The synthesis can be envisioned as the nucleophilic substitution of the bromine atom at C4 of a mucobromic acid derivative by an amino group.

Further retrosynthetic analysis on the furanone ring itself can be performed. The 2(5H)-furanone skeleton can be disconnected to reveal acyclic precursors. For instance, mucobromic acid and its chloro-analogue (mucochloric acid) are synthetically accessible through the oxidative halogenation of furfural (B47365). nih.gov In some advanced strategies, a furan (B31954) ring can even be used as a "masked" or protected form of a 1,4-dicarbonyl system, which can be revealed through oxidation, showcasing the versatility of this heterocycle in complex synthetic planning. youtube.com

Approaches to Constructing the 2,5-Dihydrofuran-2-one Ring System

The construction of the 2,5-dihydrofuran-2-one (or 2(5H)-furanone) scaffold is a central theme in heterocyclic chemistry, with several established methodologies.

Cyclization Reactions (e.g., from α-diazo carbonyl compounds, ketenes, or related precursors)

Various cyclization strategies have been developed to form the dihydrofuranone ring.

From Furfural: One of the most direct routes to halogenated 2(5H)-furanone precursors is the oxidation of furfural. For example, treating furfural with manganese dioxide in the presence of hydrochloric acid yields 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA). nih.gov A similar reaction with bromine would yield the corresponding mucobromic acid (MBA).

Gold-Catalyzed Cycloadditions: Modern catalytic methods provide elegant routes to dihydrofurans. A gold(I)-catalyzed formal [4+1] cycloaddition between α-diazoesters and propargyl alcohols can produce highly substituted 2,5-dihydrofurans. organic-chemistry.org This reaction is believed to proceed through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.org

Cycloisomerization of Allenes: The cycloisomerization of α-hydroxyallenes catalyzed by gold(III) chloride is an efficient method for creating tri- and tetrasubstituted 2,5-dihydrofurans at room temperature with excellent chirality transfer. organic-chemistry.orgmdpi.com

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a powerful tool for synthesizing a wide array of unsaturated rings, including 5- to 30-membered cyclic alkenes. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium complexes like Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org

The general strategy for synthesizing 2,5-dihydrofurans via RCM involves creating a suitable diallyl ether-type precursor which, upon exposure to an RCM catalyst, cyclizes to form the desired ring. wikipedia.org The reaction is driven forward by the removal of ethylene gas from the system. organic-chemistry.org While RCM is a dominant strategy for many heterocycles, its application can sometimes be hampered by unwanted isomerization of the double bond, which can be suppressed by using specific additives. wikipedia.org The versatility of RCM catalysts allows for their use on substrates with a wide range of functional groups, making it a valuable method in natural product synthesis. rsc.orgrsc.org

RCM ApproachCatalyst TypePrecursor TypeKey FeatureCitation(s)
Dihydrofuran SynthesisGrubbs Catalyst (Ru-based)Diallyl etherStandard RCM to form the five-membered oxygen heterocycle. wikipedia.org
Natural Product SynthesisRuthenium Indenylidene ComplexDiene with terminal alkenesUsed to access complex macrocycles and heterocycles like Balanol. wikipedia.org
Rhizoxin Synthesis StudiesGrubbs CatalystDiene with monosubstituted terminal double bondsRCM was explored for macrocycle formation in the total synthesis of rhizoxin. nih.gov

Electrochemical and Photochemical Cyclizations (if applicable)

While photochemical reactions are known for some dihydrofuran derivatives, such as the intramolecular [2+2] photocycloaddition of a pre-formed 2,5-dihydrofuran, their use for the primary construction of the ring is less common compared to other methods. rsc.org Electrochemical methods have been applied to derivatives of the furanone core. For instance, 5-alkoxy derivatives of dihalomuco acids can be reduced on lead electrodes in the presence of a proton source to selectively remove one of the halogen atoms, yielding 5-alkoxy-3-chloro-2(5H)-furanones. nih.gov

Introduction of the Amino and Bromo Substituents

The introduction of the bromo and amino groups is typically achieved using a pre-formed furanone ring, often one that is already halogenated. The most common strategy involves the nucleophilic substitution of halogens on a 3,4-dihalo-2(5H)-furanone precursor. nih.gov

A series of amino acid derivatives can be synthesized through a metal-free C-N coupling reaction between 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids. rsc.org This highlights a direct method for introducing the amino functionality. Furthermore, solution-phase combinatorial chemistry has been used to create libraries of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones by reacting a butenolide scaffold with various amines. nih.gov

Reaction TypeSubstrateReagentProductCitation(s)
Nucleophilic Substitution3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA)2-AminothiophenolTricyclic benzothiazine derivative nih.gov
C-N Coupling5-alkoxy-3,4-dihalo-2(5H)-furanoneAmino acid4-(amino acid)-3-halo-5-alkoxy-2(5H)-furanone rsc.org
Combinatorial Synthesis3-halo-5-alkoxy-2(5H)-furanone scaffoldVarious aminesLibrary of 4-amino-3-halo-5-alkoxy-2(5H)-furanones nih.gov

Regioselective Bromination of Furanone Precursors

The regioselective introduction of bromine onto a heterocyclic ring is a fundamental transformation in organic synthesis. Electrophilic bromination, commonly using reagents like N-bromosuccinimide (NBS), is a standard method for this purpose. nih.govmdpi.com The regioselectivity of the reaction is governed by the electronic properties of the existing substituents on the ring. mdpi.comresearchgate.net

In the context of the target molecule, it is often more synthetically efficient to start with a molecule that is already brominated, such as mucobromic acid (MBA). nih.gov MBA itself is synthesized via a process that includes bromination of a precursor like furfural. nih.gov If one were to start with a non-brominated furanone, electrophilic bromination would be a key step. For example, the reaction of β-tetronic acid bromide (4-bromofuran-2(5H)-one) with various nucleophiles demonstrates that the C4 position is reactive, implying that electrophilic attack on an unsubstituted furanone might be directed to the C3 or C4 positions depending on the reaction conditions and substrate electronics. researchgate.net

Amination Reactions (e.g., nucleophilic displacement, addition reactions)

The introduction of an amino group at the C-4 position of the 3-bromo-2,5-dihydrofuran-2-one scaffold is a key transformation. This is typically achieved through nucleophilic substitution or addition reactions, where an amine displaces a suitable leaving group or adds to an electrophilic center.

Nucleophilic Displacement: A common strategy involves the reaction of a 3,4-dihalogenated 2(5H)-furanone with a primary or secondary amine. unipi.it In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon at the C-4 position and displacing a halide ion. The reactivity of the halogens can be influenced by their position on the furanone ring. For instance, in some brominated furanones, the exocyclic vinyl bromide has been suggested to be more reactive towards amines than the ring vinyl bromide. nih.gov

A study by Cunha and coworkers demonstrated that 4-amino-3-bromo-2(5H)-furanones can be synthesized by treating 3,4-dibromo-2(5H)-furanone with primary and secondary amines in methanol (B129727) at room temperature. unipi.it The use of sodium bicarbonate as a base can improve yields in some cases. unipi.it This method provides a straightforward route to a variety of N-substituted analogs.

Addition-Elimination Mechanism: The reaction of brominated furanones with nucleophiles like amines can proceed through an addition-elimination mechanism. nih.gov In this pathway, the nucleophile adds to the vinyl bromide, forming an intermediate which then collapses to eliminate the bromide ion. nih.gov This mechanism has been proposed for the covalent modification of enzymes by brominated furanones. nih.gov

The table below summarizes representative amination reactions on brominated furanone precursors.

PrecursorAmineConditionsProductYield (%)Reference
3,4-dibromo-2(5H)-furanonePrimary/Secondary AminesMethanol, rt4-amino-3-bromo-2(5H)-furanones23-92 unipi.it
5-alkoxy-3,4-dibromo-2(5H)-furanonesN-methyl tertiary aminesCH2Cl2 or DMSO, rt5-alkoxy-4-amino-3-bromo-2(5H)-furanones35-87 unipi.it

Sequential vs. Concurrent Functionalization Strategies

The synthesis of polysubstituted furanones like this compound can be approached through either sequential or concurrent (one-pot) functionalization strategies.

Sequential Functionalization: This traditional approach involves the stepwise introduction of different functional groups. For example, a furanone core can be first brominated, followed by a separate amination step. This method allows for the isolation and purification of intermediates, which can be advantageous for optimizing individual reaction steps and for the synthesis of specific, highly pure target molecules. The synthesis of 3-bromo-2(5H)-furanone from 2(5H)-furanone via bromination followed by dehydrobromination is an example of a sequential process. unipi.it

The choice between sequential and concurrent strategies depends on the specific target molecule, the desired level of purity, and the scalability of the process. For creating diverse libraries of compounds for biological screening, one-pot methodologies are often preferred. nih.gov

Stereoselective Synthesis of this compound Analogues

The biological activity of furanone derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound analogues is of great importance.

Asymmetric Catalysis in Furanone Synthesis

Asymmetric catalysis provides an efficient way to synthesize enantiomerically enriched furanones. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Several catalytic asymmetric methods have been developed for the synthesis of chiral butenolides and butyrolactones, which are structurally related to the furanone core. acs.orgnih.gov These methods include:

Asymmetric Aldol (B89426) Reactions: Catalytic, enantioselective vinylogous Mukaiyama aldol reactions of silyloxyfurans with aldehydes can produce γ-butenolides with high enantiomeric excess. nih.gov

Asymmetric Mannich Reactions: The reaction of 2(5H)-furanone derivatives with imines, catalyzed by chiral metal complexes, provides access to enantiomerically enriched γ-butenolides bearing an amine functionality. acs.org

Catalytic Asymmetric Dihydroxylation: Enantioselective dihydroxylation of enynones followed by cyclization offers a route to chiral 3(2H)-furanones. rsc.org This method can generate quaternary centers without the need for chiral auxiliaries. rsc.org

NHC-Catalyzed Reactions: N-Heterocyclic carbene (NHC) catalyzed Stetter–Aldol cascade reactions have been employed in the asymmetric total synthesis of natural products containing a furanone ring, such as penicifuranone A. nih.gov

These catalytic asymmetric strategies offer powerful tools for the construction of chiral furanone-based molecules.

Chiral Auxiliary-Mediated Approaches

An alternative strategy for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Chiral auxiliaries have been widely used in asymmetric synthesis to achieve high levels of stereocontrol. numberanalytics.com Some common examples of chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org The general principle involves:

Attachment of the chiral auxiliary to the achiral substrate.

Diastereoselective reaction of the substrate-auxiliary conjugate.

Removal of the chiral auxiliary to afford the chiral product. numberanalytics.com

In the context of furanone synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amino or bromo group. For instance, an iron chiral auxiliary has been shown to exert powerful stereochemical control in various reactions of attached acyl ligands, leading to the synthesis of optically pure compounds. iupac.org Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high diastereoselectivity in reactions such as aldol and Michael additions. scielo.org.mx These approaches can be integrated with other synthetic strategies to achieve even greater stereoselectivity. numberanalytics.com

The table below provides examples of chiral auxiliaries and their applications in asymmetric synthesis.

Chiral AuxiliaryType of ReactionKey FeaturesReference
OxazolidinonesAlkylation, Aldol reactionsPopularized by David A. Evans. wikipedia.org
CamphorsultamVariousKnown as Oppolzer's sultam. wikipedia.org
PseudoephedrineAlkylationBoth (R,R)- and (S,S)-enantiomers can be used. wikipedia.org
Iron Acyl ComplexesAlkylation, Aldol, Michael AdditionPowerful stereochemical control. iupac.org
Sulfur-based auxiliariesAldol, Michael AdditionHigh diastereoselectivity, easy to prepare and remove. scielo.org.mx

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of biologically active compounds to minimize environmental impact.

Catalyst-Free and Metal-Free Methodologies

A key aspect of green chemistry is the development of catalyst-free and metal-free reactions. While many synthetic transformations rely on metal catalysts, these can be toxic, expensive, and difficult to remove from the final product.

Catalyst-Free Reactions: Several synthetic methods for nitrogen-containing heterocycles have been developed that proceed without a catalyst. For instance, a simple catalyst- and promoter-free protocol for the transamidation of aromatic amines with formamide (B127407) derivatives has been reported. nih.gov Mechanistic studies have shown that the choice of base can be crucial in facilitating desired amination reactions without the need for a catalyst. nih.gov

Metal-Free Reactions: The development of metal-free C-N bond formation reactions is a significant goal in organic synthesis. nih.gov Metal-free approaches for the synthesis of amino-substituted compounds include:

Aminyl Radical Addition: A metal-free synthesis of 2-aminobenzothiazoles has been achieved through the addition of aminyl radicals to aryl isothiocyanates. rsc.org

Intramolecular Transannulation: 3-aminoisoquinolines have been synthesized via a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. nih.gov

Nucleophilic Aromatic Substitution: A mild and metal-free approach to C-N coupling has been described using diaryliodonium salts as electrophiles and secondary aliphatic amines as nucleophiles. nih.gov

In the context of this compound synthesis, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with amino acids has been achieved through a metal-free C-N coupling reaction. rsc.org Additionally, the use of nano-catalysts, which can be easily separated and reused, aligns with green chemistry principles. For example, a super paramagnetic nano-catalyst has been used for the three-component synthesis of 4H-chromenes. sharif.edu

Solvent Selection and Waste Minimization

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and selectivity. Furthermore, from a green chemistry perspective, solvent selection is a key factor in minimizing the environmental impact of a synthetic process. researchgate.netbohrium.com The ideal solvent should not only facilitate the desired chemical transformation but also be non-toxic, non-flammable, and easily recyclable. frontiersin.orgfrontiersin.org

The synthesis of derivatives of this compound often involves multiple steps, including bromination, amination, and cyclization reactions. The solvents employed in these transformations are chosen based on the solubility of reactants and reagents, their compatibility with the reaction conditions, and their influence on the reaction pathway.

In the synthesis of 5-alkoxy-4-amino-3-bromo-2(5H)-furanones, a one-pot protocol has been developed that utilizes either dichloromethane (B109758) (CH2Cl2) or dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. unipi.it These solvents are chosen for their ability to dissolve the starting materials, 5-alkoxy-3,4-dibromo-2(5H)-furanones, and the respective amines. unipi.it While effective, both CH2Cl2 and DMSO present environmental and safety concerns, highlighting the need for greener alternatives.

For the synthesis of other substituted furanones, such as 3,4-disubstituted-furan-2(5H)-ones via Suzuki-Miyaura cross-coupling reactions, a mixture of toluene (B28343) and water is often employed. doi.org This biphasic system allows for the dissolution of both the organic substrates and the inorganic base and catalyst, facilitating the reaction at the interface. The use of water as a co-solvent is a step towards greener synthesis. doi.org

The dehydrobromination step in the synthesis of related lactones, such as α-bromo-γ-butyrolactone, has been successfully carried out in diethyl ether. orgsyn.org The choice of a relatively non-polar solvent like diethyl ether can be crucial for directing the elimination reaction and minimizing side products.

The polarity of the solvent can significantly impact bromination reactions. For instance, in the bromination of alkenes, non-polar solvents like carbon tetrachloride (CCl4) are often used. masterorganicchemistry.com In contrast, the bromination of aniline (B41778) in a polar solvent like water leads to multiple substitutions, while using a non-polar solvent like carbon disulfide (CS2) can lead to a more controlled, single substitution. youtube.com This principle is directly applicable to the bromination of furanone precursors, where controlling the degree of bromination is essential.

Reaction TypeDerivative ClassSolvent(s)Rationale for SelectionReference
Amination5-alkoxy-4-amino-3-bromo-2(5H)-furanonesCH2Cl2, DMSOGood solubility of reactants. unipi.it
Suzuki-Miyaura Coupling3,4-disubstituted-furan-2(5H)-onesToluene/H2OBiphasic system for organic and inorganic reagents. doi.org
Dehydrobrominationα-bromo-γ-butyrolactoneDiethyl etherFavors elimination reaction. orgsyn.org
BrominationGeneral Alkenes/AnilinesCCl4, CS2 (non-polar), Water (polar)Solvent polarity controls the extent of reaction. masterorganicchemistry.comyoutube.com

Waste minimization is a cornerstone of green chemistry and is essential for the sustainable synthesis of fine chemicals, including furanone derivatives. researchgate.netbohrium.com Key strategies for minimizing waste include the use of catalytic reactions, one-pot syntheses, and the selection of environmentally benign reagents and solvents.

Catalytic Methods: The use of catalysts is paramount in reducing waste, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions. For instance, the Suzuki-Miyaura reaction for the synthesis of substituted furanones employs a palladium catalyst, which is used in small quantities and can often be recycled. doi.org The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, further minimizing waste. frontiersin.org

One-Pot Reactions: Combining multiple reaction steps into a single pot, or "one-pot" synthesis, is an effective strategy for reducing waste. This approach minimizes the need for intermediate purification steps, which are often a major source of solvent and material loss. The synthesis of 5-alkoxy-4-amino-3-bromo-2(5H)-furanones via a one-pot protocol is a prime example of this efficient approach. unipi.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of waste minimization. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferable to substitution and elimination reactions that generate stoichiometric byproducts.

Use of Greener Solvents and Reagents: The replacement of hazardous solvents with greener alternatives is a major focus of sustainable chemistry. frontiersin.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. bohrium.com The use of water as a co-solvent in the Suzuki-Miyaura synthesis of furanones is a positive step. doi.org Other green solvent alternatives include ionic liquids and supercritical fluids, which can offer unique reactivity and easy separation. researchgate.net Similarly, replacing hazardous reagents with more benign alternatives can significantly reduce waste and improve the safety of a process.

StrategyApplication in Furanone SynthesisBenefitReference
CatalysisPalladium-catalyzed cross-coupling reactions.Reduced reaction times, lower energy consumption, and potential for catalyst recycling. doi.org
One-Pot SynthesisSynthesis of 5-alkoxy-4-amino-3-bromo-2(5H)-furanones.Eliminates intermediate workup and purification steps, reducing solvent waste. unipi.it
Green SolventsUse of water as a co-solvent.Reduces reliance on volatile organic compounds (VOCs), improving safety and environmental profile. bohrium.comdoi.org

Chemical Reactivity and Transformation Pathways of 4 Amino 3 Bromo 2,5 Dihydrofuran 2 One

Reactivity of the α,β-Unsaturated Lactone Moiety

The core structure of the molecule is the 2(5H)-furanone ring, a class of α,β-unsaturated lactones known for its distinct reactivity. conicet.gov.ar The conjugation of the carbon-carbon double bond with the carbonyl group creates an electrophilic center at the β-carbon (C4) and an even more electrophilic center at the carbonyl carbon (C2). This electronic arrangement is central to its transformation pathways.

The polarized double bond of the α,β-unsaturated lactone system is a prime target for nucleophiles in a conjugate addition, commonly known as the Michael reaction. libretexts.orglibretexts.org In this process, a nucleophile attacks the C5 carbon, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated. While direct studies on 4-amino-3-bromo-2,5-dihydrofuran-2-one are limited, the reactivity of analogous butenolides suggests that a wide range of soft nucleophiles, such as enamines, organocuprates, and thiols, could participate in this transformation. The resulting product would be a substituted γ-butyrolactone.

Furthermore, strong, hard nucleophiles or harsh reaction conditions can promote nucleophilic attack at the highly electrophilic carbonyl carbon (C2). This can lead to the cleavage of the lactone ring. youtube.com Depending on the nature of the nucleophile and subsequent workup conditions, this pathway can yield various functionalized open-chain products, such as γ-hydroxy amides or esters. The presence of the amino and bromo substituents adds further complexity, potentially influencing the regioselectivity of the nucleophilic attack. For instance, closely related 3,4-dibromofuranones are known to react with nucleophiles, leading to substitution of the bromine atoms, which often occurs via an addition-elimination mechanism. acs.org

Reaction TypeNucleophile ExamplePotential Product StructureNotes
Michael Addition (1,4-Addition)R₂CuLi (Gilman reagent)5-alkyl-4-amino-3-bromo-dihydrofuran-2-oneForms a new C-C bond at the C5 position. libretexts.org
Ring-Opening AdditionR-NH₂ (Primary Amine)4-amino-3-bromo-N-alkyl-4-ene-γ-hydroxybutanamideResults from nucleophilic attack at the carbonyl carbon.

The electron-deficient double bond within the butenolide ring makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.org When reacted with a conjugated diene, this compound would be expected to form a bicyclic adduct. The stereochemical and regiochemical outcome of such reactions would be influenced by the electronic effects of the amino and bromo substituents. Studies on similar 2(5H)-furanones have shown their utility as dienophiles, readily reacting with dienes like cyclopentadiene (B3395910) and butadiene to yield the corresponding cycloadducts. wiley-vch.denih.gov

The double bond can also act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. wikipedia.orgnumberanalytics.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgmdpi.com For example, reaction with an azide (B81097) (a common 1,3-dipole) would be expected to yield a triazoline-fused lactone, which could potentially rearrange or be further transformed. Similarly, reaction with nitrile oxides could produce isoxazoline-fused systems. youtube.com The regioselectivity of these cycloadditions is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. mdpi.com

Reaction TypeReactant PartnerPotential Product ClassNotes
Diels-Alder [4+2]Conjugated Diene (e.g., Butadiene)Bicyclic Lactone AdductThe butenolide acts as the dienophile. organic-chemistry.org
1,3-Dipolar Cycloaddition [3+2]1,3-Dipole (e.g., Organic Azide, Nitrile Oxide)Spiro- or Fused-Heterocyclic LactoneForms a new five-membered ring. wikipedia.org

Reactions Involving the Amino Functional Group

The amino group at the C4 position is part of an enamine-like system (N-C=C-Br), which significantly influences its reactivity. The lone pair on the nitrogen atom can delocalize into the double bond, increasing the nucleophilicity of the β-carbon (C5). youtube.commasterorganicchemistry.com However, this delocalization also reduces the basicity and nucleophilicity of the nitrogen atom itself compared to a simple alkylamine. masterorganicchemistry.com

Despite its reduced nucleophilicity, the amino group can undergo derivatization reactions. Acylation with reagents like acyl chlorides or anhydrides in the presence of a base would lead to the formation of N-acyl derivatives (enamides). Alkylation with alkyl halides can also occur, although it might be less facile than with simple amines. A relevant study on the related compound 3-bromo-5-methoxy-2(5H)-furanone showed that the amino group at the C4 position could be dibenzylated, demonstrating that N-alkylation is a feasible transformation pathway. nih.gov Such derivatizations could be used to protect the amino group or to introduce new functionalities into the molecule.

Reaction TypeReagentProduct ClassNotes
N-AcylationAcetyl Chloride (CH₃COCl) / BaseN-acetyl-4-amino-3-bromo-2,5-dihydrofuran-2-oneForms an enamide functionality.
N-AlkylationBenzyl Bromide (BnBr) / BaseN-benzyl-4-amino-3-bromo-2,5-dihydrofuran-2-oneAlkylation of the nitrogen atom. nih.gov

The primary amino group is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form the C=N double bond. youtube.com The stability of the resulting imine would depend on the nature of the carbonyl compound used. This reaction provides a straightforward method for extending the molecular framework and introducing diverse substituents.

The amino group's lone pair of electrons allows it to function as a nucleophile. Beyond the derivatization reactions mentioned above, it could potentially displace leaving groups in other molecules or participate in intramolecular reactions, such as cyclizations, if a suitable electrophilic center is present elsewhere in the molecule or in an appended chain.

Furthermore, the nitrogen atom, along with the nearby lactone oxygen, can act as a bidentate or monodentate ligand, coordinating with metal ions. The ability of similar amino-heterocyclic systems to act as scaffolds for metal coordination is well-documented. For example, 4-amino pyridazinone structures have been investigated as ligands in medicinal chemistry contexts. nih.gov This property could be exploited for the development of novel catalysts or metal-containing materials.

Transformations of the Bromo Substituent

The bromine atom at the C3 position is a key handle for molecular elaboration, susceptible to a range of substitution and coupling reactions.

The vinyl bromide in this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the potential for resonance stabilization involving the amino group. Reactions with various heteroatom nucleophiles are expected to proceed, leading to a diverse array of substituted furanones. For instance, reaction with amines, alcohols, and thiols could yield the corresponding 3-amino, 3-alkoxy, and 3-thioether derivatives.

Studies on analogous 3,4-dihalo-2(5H)-furanones demonstrate the feasibility of such transformations. For example, primary and secondary aliphatic amines, as well as amino acids and amides, have been shown to react with these systems to afford the corresponding 5-amino derivatives. nih.gov Similarly, phenols are effective nucleophiles in reactions with 3,4-dihalogeno-2(5H)-furanone derivatives, yielding 5-phenoxy products. nih.gov While these examples involve substitution at the C5 position, the underlying principle of nucleophilic substitution on a halogenated furanone ring is well-established.

The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide results in substitution at the C4 position, and with an excess of the nucleophile, substitution also occurs at the C5 position. nih.gov This highlights the potential for sequential or selective substitutions depending on the reaction conditions and the specific substrate.

The bromo substituent provides a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the vinyl bromide and an organoboron reagent (such as a boronic acid or ester) is a highly versatile method for forming carbon-carbon bonds. researchgate.netjyu.fi It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with various aryl- and vinylboronic acids, providing access to a wide range of 3-aryl and 3-vinyl substituted furanones. The reaction is known for its mild conditions and tolerance of a broad array of functional groups. researchgate.netresearchgate.net Nickel catalysts have also emerged as a cheaper and more abundant alternative to palladium for Suzuki-Miyaura reactions. rsc.org

Heck Coupling: The palladium-catalyzed Heck reaction would involve the coupling of the vinyl bromide with an alkene. This would result in the formation of a new carbon-carbon bond at the C3 position, leading to the synthesis of 3-alkenyl-substituted furanones.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and a copper co-catalyst, would enable the coupling of the vinyl bromide with a terminal alkyne. This would provide a direct route to 3-alkynyl-2,5-dihydrofuran-2-ones, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling the vinyl bromide with an amine. This would offer an alternative route to 3-amino substituted furanones, complementing the nucleophilic substitution pathway.

The successful application of Suzuki-Miyaura coupling to other bromo-substituted heterocycles, such as 2,5-dibromo-3-methylthiophene, underscores the potential of this methodology for the functionalization of this compound. researchgate.net

Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), could induce a halogen-metal exchange reaction. researchgate.net This would generate a highly reactive vinyllithium (B1195746) species at the C3 position. This organometallic intermediate could then be trapped with various electrophiles to introduce a wide range of substituents. For instance, reaction with aldehydes or ketones would yield the corresponding alcohols, while reaction with carbon dioxide would produce a carboxylic acid. This method provides a powerful, two-step strategy for the introduction of diverse functional groups at the C3 position. The regioselectivity of such exchange reactions can often be controlled, as demonstrated in the selective lithiation of dibromoarenes. researchgate.netmdpi.com

Ring-Opening and Rearrangement Reactions of the 2,5-Dihydrofuranone Core

The 2,5-dihydrofuranone ring is susceptible to both ring-opening and rearrangement reactions under specific conditions.

An unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C(4)–C(5) bond has been observed upon electrophilic bromination, a process that was found to be influenced by the presence of moisture. acs.org While the starting material in that study was different, it highlights the potential for the furanone ring to undergo cleavage under certain electrophilic conditions.

In the presence of a base, 3,4-dihalomucoic acids, which exist in equilibrium with their cyclic 5-hydroxy-2(5H)-furanone form, can react in their open-chain form. nih.gov It is conceivable that under basic conditions, this compound could undergo hydrolysis of the lactone to form the corresponding γ-amino-β-bromo-α,β-unsaturated carboxylic acid, which could then participate in further reactions.

Selectivity Control in Reactions of this compound (Chemo-, Regio-, Diastereoselectivity)

Controlling the selectivity of reactions involving this compound is crucial for its effective use in synthesis.

Chemoselectivity: The molecule possesses multiple reactive sites, including the vinyl bromide, the enamine-like system, and the lactone carbonyl. Selective reaction at one site over the others can be achieved by careful choice of reagents and reaction conditions. For example, metal-catalyzed cross-coupling reactions are expected to be highly selective for the C-Br bond, leaving the other functional groups intact. Conversely, nucleophilic attack might be directed towards the carbonyl group or the C3 position depending on the nature of the nucleophile and the reaction conditions.

Regioselectivity: In reactions involving the enamine-like system, regioselectivity will be a key consideration. For instance, alkylation could potentially occur at the nitrogen atom, the α-carbon (C4), or the γ-carbon (C2). The outcome will be influenced by factors such as the solvent, temperature, and the nature of the electrophile and counter-ion. In halogen-metal exchange reactions, the lithiation is expected to occur selectively at the C3 position bearing the bromine atom.

Diastereoselectivity: If the C5 position of the furanone ring is substituted, it becomes a stereocenter. Reactions at the C3 or C4 positions could then lead to the formation of diastereomers. The stereochemical outcome of such reactions would depend on the existing stereochemistry at C5 and the reaction mechanism. For instance, in reactions involving the enolate-like character of the enamine system, the approach of an electrophile could be directed by the substituent at C5, leading to diastereoselective bond formation.

Photochemical and Electrochemical Reactions (if applicable)

The conjugated system within this compound suggests that it may be susceptible to photochemical and electrochemical transformations.

Photochemical Reactions: 2(5H)-furanones are known to undergo a variety of photochemical reactions, including rearrangements and isomerizations. electronicsandbooks.com For example, the di-π-methane rearrangement has been observed for certain substituted furanones upon irradiation. electronicsandbooks.com Irradiation of furan (B31954) derivatives can also lead to ring contraction and the formation of cyclopropenyl ketones. netsci-journal.com While specific studies on this compound are lacking, it is plausible that it could undergo similar photochemical transformations, potentially leading to novel molecular scaffolds.

Electrochemical Reactions: Electrochemical methods can be employed for both the synthesis and transformation of halogenated compounds. mdpi.comencyclopedia.pubrsc.orgacs.org For instance, electrochemical bromination of alkenes is a known process. mdpi.comencyclopedia.pub It is conceivable that the vinyl bromide in this compound could undergo electrochemical reduction to the corresponding debrominated compound. Furthermore, electrochemical oxidation could potentially lead to dimerization or other coupling products. The electrochemical generation of bromine from bromide sources is a well-established green chemistry approach that could be relevant in the synthesis of this compound. encyclopedia.pub

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthetic Pathways (e.g., cyclizations, functionalizations)

The synthesis of the 4-amino-3-bromo-2,5-dihydrofuran-2-one core likely involves a multi-step sequence, with the formation of the furanone ring being a key transformation. One plausible synthetic route involves the cyclization of a suitably substituted acyclic precursor. For instance, the reaction of a brominated ketoester with an amine could initiate a cascade of reactions, including intramolecular condensation to form the lactone ring. The precise mechanism would be highly dependent on the starting materials and reaction conditions.

Another potential pathway is the functionalization of a pre-existing furanone or dihalofuranone ring. For example, the reaction of a 3,4-dihalofuranone with an amine could proceed via a nucleophilic substitution at the C-4 position. The mechanism of such a reaction would likely involve the addition of the amine to the electron-deficient double bond, followed by the elimination of a halide ion. The regioselectivity of this substitution, favoring the C-4 position, is a critical aspect that would be governed by the electronic and steric properties of the starting materials.

Mechanistic Studies of Chemical Transformations and Derivatizations

The reactivity of this compound is dictated by the interplay of its functional groups: the enamine-like system, the vinyl bromide, and the lactone. Derivatization reactions could target any of these sites, each with its own mechanistic implications.

Role of Catalysts and Additives in Reaction Mechanisms

In the synthesis and derivatization of furanones, catalysts and additives play a pivotal role in controlling reaction rates and selectivity. For the synthesis of this compound, acid or base catalysis would likely be employed to facilitate the key bond-forming steps. For instance, in a cyclization reaction, a base could be used to deprotonate a key intermediate, thereby increasing its nucleophilicity and promoting ring closure. Conversely, an acid catalyst could activate a carbonyl group towards nucleophilic attack.

In derivatization reactions, transition metal catalysts, such as palladium or copper, could be utilized for cross-coupling reactions at the C-3 position, taking advantage of the vinyl bromide moiety. The mechanism of such a reaction would involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligands for the metal catalyst would be crucial in determining the efficiency and selectivity of the transformation.

Transition State Analysis and Reaction Energetics

A detailed understanding of the reaction mechanisms for the formation and derivatization of this compound would require the characterization of the transition states and the determination of the reaction energetics. While specific experimental data is not available, computational methods such as Density Functional Theory (DFT) could provide valuable insights. These calculations could be used to model the structures of reactants, intermediates, transition states, and products, and to calculate their relative energies. This information would allow for the construction of a detailed energy profile for the reaction, identifying the rate-determining step and providing a theoretical basis for understanding the reaction's feasibility and kinetics.

Kinetic and Thermodynamic Studies of Reactions

Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. For the formation of this compound, a kinetic analysis could reveal the order of the reaction with respect to each reactant, providing clues about the molecularity of the rate-determining step. Thermodynamic studies, on the other hand, would provide information about the equilibrium position of the reaction and the relative stability of reactants and products. The combination of kinetic and thermodynamic data would offer a comprehensive picture of the reaction dynamics.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. For instance, in the synthesis of this compound, one could use a starting material labeled with a stable isotope, such as ¹³C or ¹⁵N, and then determine the position of the label in the final product using techniques like NMR spectroscopy or mass spectrometry. This would allow for the confirmation of bond-forming and bond-breaking events and the identification of key intermediates. While no specific isotopic labeling studies have been reported for this compound, the biosynthesis of other furanones, such as allantofuranone, has been successfully investigated using this technique, demonstrating its utility in this class of compounds. nih.gov

Computational Approaches to Mechanism Prediction (e.g., DFT calculations)

In the absence of extensive experimental data, computational chemistry has become an indispensable tool for predicting and understanding reaction mechanisms. DFT calculations, in particular, have proven to be highly effective in modeling the electronic structure and reactivity of organic molecules. For this compound, DFT calculations could be used to:

Predict the most stable conformation of the molecule.

Calculate the charge distribution and identify the most reactive sites.

Model the reaction pathways for its synthesis and derivatization.

Calculate the activation energies for different reaction steps to predict the most likely mechanism.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its reaction products.

While no specific DFT studies on this compound have been published, the PubChem database does provide predicted data, such as the collision cross-section, which is derived from computational models. uni.lu

Table of Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.94982127.5
[M+Na]⁺199.93176140.2
[M-H]⁻175.93526134.5

This data is computationally predicted and has not been experimentally verified. uni.lu

Theoretical and Computational Chemistry Studies of 4 Amino 3 Bromo 2,5 Dihydrofuran 2 One

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 4-amino-3-bromo-2,5-dihydrofuran-2-one are fundamental to its chemical behavior. Computational studies allow for a detailed examination of its molecular orbitals, charge distribution, and potential aromatic character.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

For furanone derivatives, the HOMO is typically associated with the π-system of the ring and the lone pairs of the heteroatoms, while the LUMO is often a π* orbital. The presence of substituents like the amino and bromo groups on the this compound ring significantly influences the energies and shapes of these frontier orbitals. ajchem-b.com The amino group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom can lower the energy of the LUMO, enhancing its reactivity towards nucleophiles. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-b.com Computational methods can precisely calculate these orbital energies and the gap, providing a quantitative measure of the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value Significance
HOMO Energy High Increased nucleophilicity, susceptible to electrophilic attack.
LUMO Energy Low Increased electrophilicity, susceptible to nucleophilic attack.
HOMO-LUMO Gap Small High reactivity.

Note: The values are qualitative predictions based on the effects of the substituents.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms (oxygen, nitrogen, bromine, carbon, and hydrogen). This uneven distribution creates a molecular electrostatic potential (MEP) surface, which maps the electrostatic potential onto the molecule's electron density surface.

Computational calculations can generate detailed MEP surfaces, where regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. mdpi.com

In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are expected to be regions of high negative electrostatic potential. The hydrogen atoms of the amino group and the carbon atom attached to the bromine are likely to be areas of positive potential. The bromine atom itself will have a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Aromaticity/Antiaromaticity Considerations in Furanone Derivatives

Aromaticity is a property of cyclic, planar molecules with a continuous system of p-orbitals containing a specific number of π-electrons (Hückel's rule: 4n+2 π-electrons), which leads to enhanced stability. masterorganicchemistry.comyoutube.com Antiaromatic compounds, which have 4n π-electrons, are particularly unstable.

The 2,5-dihydrofuran-2-one ring itself is not aromatic as it lacks a continuous ring of p-orbitals. However, the concept of aromaticity can be relevant when considering the potential for delocalization of electrons involving the substituents. The furan (B31954) ring, a close relative, is aromatic with 6 π-electrons. masterorganicchemistry.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial for its biological activity and chemical reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies. nih.govrsc.org

Global and Local Minima Search

A molecule can exist in various conformations, which are different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These conformations correspond to energy minima on the potential energy surface of the molecule. A global minimum is the most stable conformation, while local minima are other stable, but less favorable, conformations.

Influence of Substituents on Conformation

The amino and bromo substituents have a significant impact on the conformational preferences of the 2,5-dihydrofuran-2-one ring. researchgate.net The size and electronic properties of these groups will influence the rotational barriers around the single bonds and the preferred dihedral angles.

For instance, the amino group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, which could stabilize a particular conformation. The bulky bromine atom will exert steric hindrance, disfavoring conformations where it is close to other atoms.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's conformational behavior over time. nih.govrsc.org By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule, the accessibility of different conformations, and the time scales of conformational changes. These simulations can provide valuable insights into how the molecule might interact with other molecules, such as biological receptors.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Furan

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational stability and reactivity of a polar molecule like this compound. Computational chemistry offers robust models to simulate these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective in capturing the bulk electrostatic interactions between the solute and solvent. The choice of solvent in the computational model can alter the predicted conformational energies and reaction barriers. For instance, a polar solvent would be expected to stabilize more polar conformers or transition states.

Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This method, often employed in molecular dynamics (MD) simulations, allows for the specific interactions, such as hydrogen bonding between the amino group of the furanone derivative and protic solvent molecules, to be explicitly modeled. nih.gov These simulations can reveal how the solvent shell structure affects the solute's conformation and the accessibility of its reactive sites.

The reactivity of this compound, particularly in nucleophilic or electrophilic reactions, is also modulated by the solvent. Computational studies can quantify this by calculating reaction energy profiles in different solvents. maxapress.com The solvent's polarity can influence the stability of charged intermediates or transition states, thereby altering reaction rates. For example, a reaction proceeding through a polar transition state would be accelerated in a polar solvent.

Table 1: Illustrative Data on Solvent Effects on the Relative Energy of Conformers of this compound

ConformerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (PCM) (kcal/mol)Relative Energy in Acetonitrile (PCM) (kcal/mol)
Conformer A0.000.000.00
Conformer B1.520.851.20
Conformer C2.781.952.35

Note: This table contains illustrative data to demonstrate the potential impact of different solvents on the relative energies of possible conformers. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Properties (Advanced Applications)

Computational methods are powerful tools for predicting various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. umn.edu

Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes. uzh.ch These predicted frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one can aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include the C=O stretch of the lactone ring, N-H stretches and bends of the amino group, and C-Br stretching.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
N-H Symmetric Stretch345025.345.2
N-H Asymmetric Stretch355015.860.1
C=O Stretch1780250.530.7
C=C Stretch165080.1150.9
C-Br Stretch68045.685.3

Note: This table presents hypothetical data. The accuracy of predicted frequencies is improved by applying a scaling factor to the calculated values to account for anharmonicity and other systematic errors in the computational methods. nih.gov

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers. For this compound, calculations would help in assigning the protons and carbons of the furanone ring and in understanding the electronic effects of the amino and bromo substituents.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. muni.cz This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations could identify the key electronic transitions, such as n → π* and π → π*, and how they are influenced by the substituents and the solvent environment. ajchem-b.com

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing detailed information about the energetics and structures of transition states and intermediates. nih.gov

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path connecting reactants and products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. numberanalytics.com Transition state theory can then be used to calculate the reaction rate constant. ox.ac.uk For this compound, this approach could be used to study, for example, its susceptibility to nucleophilic attack at the carbonyl carbon or other positions, and to predict how the rates of such reactions are influenced by the nature of the nucleophile and the solvent.

Table 3: Illustrative Calculated Kinetic Data for a Hypothetical Reaction of this compound

Reaction ParameterCalculated Value
Activation Energy (ΔG‡)22.5 kcal/mol
Enthalpy of Activation (ΔH‡)20.1 kcal/mol
Entropy of Activation (ΔS‡)-8.0 cal/mol·K
Calculated Rate Constant (k) at 298 K1.2 x 10⁻⁴ s⁻¹

Note: The data in this table is for illustrative purposes and represents a hypothetical reaction. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Free Energy Profiles of Reactions

Data Table: Free Energy Profile Data

No published data is available for the free energy profiles of reactions for this compound.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

There are no specific Quantitative Structure-Reactivity Relationships (QSRR) studies found in the scientific literature for analogues of this compound. QSRR models are developed to correlate variations in the chemical structure of a series of compounds with changes in their reactivity. This involves calculating a range of molecular descriptors and using statistical methods to build a predictive model. While the PubChem database provides some predicted physicochemical properties for the parent compound, it confirms that no literature is available for it. uni.lu The development of a QSRR model would require a dataset of multiple analogues and their measured reactivities, which has not been reported.

Data Table: QSRR Model Parameters for this compound Analogues

No QSRR studies or associated data have been published for analogues of this compound.

Applications of 4 Amino 3 Bromo 2,5 Dihydrofuran 2 One As a Synthetic Building Block and Intermediate

Synthesis of Complex Organic Molecules

The inherent reactivity of 4-amino-3-bromo-2,5-dihydrofuran-2-one, stemming from its electrophilic and nucleophilic centers, makes it a valuable precursor for a diverse range of complex organic molecules. The presence of the bromine atom and the amino group on the butenolide ring allows for a variety of chemical transformations, enabling the construction of more elaborate structures.

As a Precursor to Advanced Heterocyclic Systems (e.g., fused or spiro systems)

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of advanced heterocyclic systems, including fused and spirocyclic frameworks. These structural motifs are prevalent in a vast number of biologically active natural products and pharmaceutical agents.

The synthesis of fused heterocyclic systems can be envisioned through reactions that engage both the amino group and the bromine atom in cyclization cascades. For instance, reaction with appropriate binucleophiles could lead to the formation of novel pyridone-based heterocycles. While direct examples with this compound are not extensively documented, the synthesis of polycyclic pyridones from related 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govbeilstein-journals.orgoxazine-1,8-diones through ring-opening transformations with binucleophiles provides a conceptual blueprint for such strategies. mdpi.com Similarly, the preparation of N-substituted 3-amino-2-pyridones from primary amine building blocks highlights the utility of amino-functionalized precursors in constructing pyridone rings. nih.gov

The construction of spirocyclic systems , which feature a common atom in two rings, represents a significant challenge in synthetic chemistry. The reactivity of the butenolide scaffold present in this compound is analogous to that of other butenolides and related enals that have been successfully employed in the synthesis of spiro compounds. A notable example is the asymmetric formal (3 + 2) cyclization of aryl 3-bromoenals with isatins, catalyzed by an N-heterocyclic carbene, to produce chiral spirooxindole–butenolides. rsc.org This reaction demonstrates the potential of a bromo-substituted unsaturated system to participate in annulation reactions to form spirocyclic frameworks. General strategies for synthesizing spiro heterocyclic steroids and other complex spirocycles often involve cycloaddition reactions or multi-step sequences where a key building block is elaborated into the final spiro architecture. nih.govnih.gov These methodologies suggest that this compound could serve as a valuable starting material for the synthesis of novel spiro-fused heterocycles. The synthesis of spiro isoindolinone-oxepine-fused indoles through an organocatalytic (4+3) cyclization further illustrates the power of using functionalized building blocks to create complex spiro systems. rsc.org

As a Synthon for Carbon-Rich Scaffolds

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound can be regarded as a versatile synthon for the construction of carbon-rich scaffolds, including extended π-conjugated systems. These systems are of great interest due to their potential applications in organic electronics and materials science.

The bromine atom on the furanone ring is a key functional handle that can be utilized in various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for creating new C-C bonds. While direct examples with the title compound are not prevalent in the literature, the use of related bromo-substituted heterocycles in such reactions is well-established. For instance, the synthesis of extended π-conjugated systems based on dithieno[3,2-b:2',3'-d]phospholes has been achieved using tin-functionalized monomers in Stille coupling reactions. nih.gov This approach, where a halogenated precursor is functionalized to participate in cross-coupling, could be readily applied to this compound.

Furthermore, the synthesis of conjugated oligoyne-centered π-extended tetrathiafulvalene (B1198394) analogues from alkynyl-substituted phenyldithiafulvenes showcases how functionalized building blocks can be used to construct complex, carbon-rich architectures. nih.gov The inherent reactivity of the butenolide ring in this compound, combined with the potential for cross-coupling at the bromine position, opens up avenues for the synthesis of novel π-conjugated polycyclic compounds. The development of synthetic strategies involving the late-stage extrusion of chalcogen fragments to access insoluble and unstable π-conjugated polycyclic compounds further highlights the innovative approaches being explored to build carbon-rich scaffolds. beilstein-journals.org

Development of Novel Reagents and Catalysts (if applicable)

The unique structural features of this compound, particularly its chirality when synthesized in an enantiomerically pure form, suggest its potential as a precursor for novel reagents and organocatalysts.

The field of asymmetric organocatalysis has seen exponential growth, with small chiral organic molecules being used to catalyze a wide range of chemical transformations with high stereoselectivity. nih.govprinceton.edunih.gov Chiral amino acids and their derivatives have been particularly successful as organocatalysts. researchgate.net Given that this compound possesses an amino group, it is conceivable that chiral versions of this molecule could be elaborated into novel organocatalysts. For example, the amino group could be functionalized to incorporate other catalytic moieties, or the entire molecule could serve as a chiral scaffold for a new class of catalysts.

The development of such catalysts would likely involve a multi-step synthesis starting from the chiral butenolide. The rigidity of the furanone ring could provide a well-defined chiral environment, which is a crucial feature for an effective asymmetric catalyst. While there are no direct reports of this compound being used for this purpose, the general principles of organocatalyst design support its potential in this area.

Role in Material Science Applications (e.g., as a monomer, functional additive, non-biological polymer precursor)

The presence of reactive functional groups in this compound suggests its potential utility in materials science, particularly in the development of functional polymers.

The amino group provides a handle for incorporating the molecule into polymer chains, either as a monomer or as a functional additive. For instance, it could be copolymerized with other monomers to create polymers with specific properties. The pendant amino group could then be further functionalized post-polymerization to introduce other desired functionalities. This approach has been used to create functionalizable amine-based polymer nanoparticles.

Moreover, the butenolide ring itself could be opened via polymerization to create linear polymers with pendant functional groups. While there are no specific examples of this with this compound, the synthesis of functional polylactide copolymers by copolymerizing lactide with a functionalized monomer demonstrates the feasibility of this strategy. nih.gov

The bromine atom also offers a site for modification, which could be used to attach the molecule to a polymer backbone or to initiate polymerization. For example, brominated benzoxazine (B1645224) monomers have been used to prepare polybenzoxazines with enhanced thermal stability and flame retardance. researchgate.net This suggests that the bromo-functionality of the title compound could be exploited to create materials with specific properties.

Design of Functional Molecules Beyond the Compound Itself

The this compound scaffold can serve as a starting point for the design and synthesis of a wide array of functional molecules with potential applications in medicinal chemistry and other fields. The combination of the amino group, the bromine atom, and the lactone ring allows for a multitude of chemical transformations, leading to diverse molecular architectures.

The furanone core is a common motif in many biologically active compounds. By strategically modifying the functional groups of this compound, it is possible to generate libraries of new compounds for biological screening. For example, the amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. The bromine atom can be replaced by a variety of other substituents via nucleophilic substitution or cross-coupling reactions.

The synthesis of N-substituted 4-bromo-7-azaindoles and their subsequent palladium-catalyzed C-N and C-O bond formation with amides, amines, amino acid esters, and phenols illustrates how a halogenated heterocyclic core can be elaborated into a diverse range of functional molecules. beilstein-journals.org Similarly, the synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones demonstrates the transformation of one heterocyclic system into another to access biologically relevant scaffolds. urfu.ru These examples provide a clear indication of the potential of this compound as a versatile platform for the design and synthesis of novel functional molecules.

Future Research Directions and Perspectives for 4 Amino 3 Bromo 2,5 Dihydrofuran 2 One

Exploration of Undiscovered Reactivity and Transformation Pathways

The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones is well-documented, stemming from the conjugated system and labile halogen atoms that provide multiple sites for chemical modification nih.govmdpi.com. For 4-amino-3-bromo-2,5-dihydrofuran-2-one, the interplay between the electron-donating amino group and the electron-withdrawing bromine atom and lactone carbonyl is expected to result in unique and unexplored reactivity.

Future research should focus on systematically investigating its behavior in a variety of chemical transformations. The presence of both a nucleophilic amino group and an electrophilic carbon skeleton opens the door to novel intramolecular reactions, potentially leading to the synthesis of complex bicyclic or spirocyclic systems. Furthermore, its potential as a substrate in various C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, remains largely unexplored. These reactions could be used to introduce a wide range of substituents, thereby creating libraries of novel furanone derivatives for biological screening.

Key areas for exploration include:

Nucleophilic Substitution: Investigating the displacement of the bromine atom with various nucleophiles (e.g., thiols, azides, cyanides) to access a diverse range of 3-substituted furanones.

Cycloaddition Reactions: Exploring the potential of the furanone ring to participate in cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic frameworks.

Ring Transformations: Studying reactions that could induce ring-opening or ring-expansion, providing pathways to different classes of heterocyclic compounds. Primary aryl and heteroaryl amines, for instance, are known to react with similar furanones in Michael-type addition–elimination reactions to yield 4-amino derivatives nih.gov.

Development of More Efficient and Sustainable Synthetic Methodologies

Future synthetic strategies should prioritize green chemistry principles. This includes the development of one-pot or tandem reactions that minimize waste and reduce the number of synthetic steps. The use of organocatalysis or transition-metal catalysis could provide milder and more selective reaction conditions mdpi.com. For example, palladium-catalyzed cross-coupling reactions have been successfully used to create 4-alkyl-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone researchgate.net. Chemoenzymatic approaches, leveraging the high selectivity of enzymes, could also offer a sustainable alternative for the synthesis of chiral furanone derivatives mdpi.com.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced reaction time, less waste, improved overall yield.Designing cascade reaction sequences that form the core structure and introduce substituents in a single operation.
Catalytic Methods High selectivity, mild reaction conditions, potential for asymmetric synthesis.Screening transition metal catalysts (e.g., Pd, Cu, Fe) and organocatalysts for key bond-forming steps.
Chemoenzymatic Synthesis High enantioselectivity, environmentally benign conditions.Identifying or engineering enzymes (e.g., lipases, hydrolases) for stereoselective transformations.

Advanced Computational Modeling for De Novo Design of Furanone Derivatives

Computational chemistry offers powerful tools to accelerate the design and discovery of novel furanone derivatives with tailored properties. ajchem-b.comnih.gov De novo drug design, which involves creating novel molecular structures from scratch, can be employed to explore a vast chemical space and identify promising candidates for specific biological targets deeporigin.com.

By using this compound as a starting fragment, computational models can predict the physicochemical and biological properties of its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate molecular structures with their biological activities, providing insights for designing more potent compounds. researchgate.net Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of these molecules ajchem-b.comresearchgate.net.

Molecular docking simulations can predict how these furanone derivatives bind to specific protein targets, helping to elucidate their mechanism of action and guide the design of new inhibitors or modulators . This computational-first approach can significantly reduce the time and cost associated with traditional trial-and-error drug discovery. nih.gov

Computational ToolApplication in Furanone ResearchExpected Outcome
De Novo Design Algorithms Generate novel furanone structures optimized for specific biological targets.Identification of new chemical entities with high predicted efficacy and novelty deeporigin.com.
QSAR Modeling Correlate structural features with biological activity (e.g., antibacterial, anticancer).Predictive models to guide the synthesis of more potent derivatives researchgate.net.
Molecular Docking Simulate the binding of furanone derivatives to protein active sites.Elucidation of binding modes and structure-activity relationships.
DFT Calculations Analyze electronic properties, reactivity, and molecular orbitals.Understanding of chemical reactivity and optimization of molecular structures ajchem-b.com.

Integration with Emerging Technologies in Organic Synthesis

The synthesis and modification of this compound can be significantly enhanced by integrating emerging technologies that offer improved efficiency, safety, and automation.

Flow Chemistry: Continuous-flow synthesis provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes uc.pt. The transition-metal-free synthesis of 2,5-diaryl furans has been successfully adapted to a continuous-flow setup, resulting in a significant improvement in isolated yields and enhanced safety by avoiding the isolation of unstable intermediates acs.org. This technology would be particularly advantageous for handling potentially hazardous reagents or unstable intermediates in the synthesis of furanone derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-C and C-X bonds under mild conditions. This technology could enable novel transformations on the furanone core that are not achievable through traditional thermal methods. For example, photoinduced, palladium-catalyzed strategies have been developed for the direct alkylation of C–H bonds, which could be applied to functionalize the furanone scaffold with high precision acs.org.

AI-Driven Synthesis: Artificial intelligence (AI) is revolutionizing chemical synthesis by leveraging machine learning algorithms to predict reaction outcomes, optimize synthetic routes, and even control automated synthesis platforms zamann-pharma.compreprints.org. By training models on existing reaction databases, AI can propose novel and efficient pathways for synthesizing this compound and its derivatives zamann-pharma.com. This approach can accelerate the discovery of new molecules by reducing the reliance on time-consuming trial-and-error experimentation preprints.org.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.